molecular formula C19H28N4O2 B2894286 N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922067-14-9

N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2894286
CAS RN: 922067-14-9
M. Wt: 344.459
InChI Key: FYONZCPVIUMMPS-UHFFFAOYSA-N
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Description

N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as EMIO, is a chemical compound that has gained attention in scientific research due to its potential as a fluorescent probe for biological imaging. EMIO is a derivative of oxalamide, a class of compounds known for their fluorescent properties. The addition of the indolinyl and pyrrolidinyl groups to EMIO enhances its fluorescence and makes it a promising candidate for imaging applications.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of the compound may be optimized to enhance its interaction with viral proteins, potentially leading to the development of new antiviral drugs.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. They can modulate inflammatory pathways, which makes them candidates for treating conditions like arthritis and other inflammatory diseases . Research into the specific anti-inflammatory mechanisms of this compound could lead to novel treatments.

Anticancer Activity

Indole derivatives are known to possess anticancer activities. They can interfere with cell proliferation and induce apoptosis in cancer cells . The compound’s ability to bind to various receptors may be leveraged to target specific cancer types.

Antimicrobial Activity

The antimicrobial effects of indole derivatives include action against bacteria and fungi. This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antidiabetic Activity

Research has indicated that indole derivatives can play a role in managing diabetes. They may affect insulin secretion or sensitivity, providing a new avenue for diabetes treatment .

Neuroprotective Activity

Indole derivatives have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases. Their interaction with neural pathways and receptors might help in mitigating neuronal damage .

properties

IUPAC Name

N-ethyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-3-20-18(24)19(25)21-13-17(23-9-4-5-10-23)14-6-7-16-15(12-14)8-11-22(16)2/h6-7,12,17H,3-5,8-11,13H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYONZCPVIUMMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

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